(1R)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is a chiral amine compound with a specific stereochemistry. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a dimethylphenyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dimethylbenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride may involve continuous flow processes to enhance yield and purity. Catalytic hydrogenation and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, modulating biological pathways and exerting its effects. The exact pathways depend on the context of its application, whether in enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(2,3-Dimethylphenyl)propanamine hydrochloride: A structurally similar compound with an additional carbon in the alkyl chain.
2,3-Dimethylphenylhydrazine hydrochloride: Another derivative with a hydrazine group instead of an amine.
Uniqueness
(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions. This makes it valuable in applications requiring high enantioselectivity and specificity.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-5-4-6-10(8(7)2)9(3)11;/h4-6,9H,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFURECMKBWRQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.